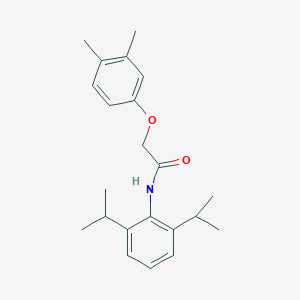

![molecular formula C13H9BrN2S2 B5552149 5-(4-bromophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B5552149.png)

5-(4-bromophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound typically involves multiple steps, starting from commercially available intermediates. For example, Shan Hou et al. (2016) described a method starting with methyl 2-(4-bromophenyl) acetate, proceeding through three steps with a total yield of 52.8% (Hou et al., 2016). Similarly, other researchers have developed various synthetic routes for related thieno[2,3-d]pyrimidine derivatives, demonstrating the versatility and adaptability of synthesis methods for this class of compounds (Yang-Heon Song, 2007).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives often assumes a planar conformation, as indicated by X-ray diffraction analysis in a study by P. Yang et al. (2014). This planarity is a characteristic feature of many aromatic heterocycles and is crucial for their interactions in various chemical contexts (Yang et al., 2014).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidines can undergo a range of chemical reactions, including cyclization, bromination, chlorination, and nucleophilic substitution, as demonstrated in various studies. These reactions are pivotal in modifying the compound for specific applications or in synthesizing derivatives with desired properties (Clark et al., 1984).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidines and their derivatives, such as solubility, melting point, and crystal structure, are influenced by their planar molecular structure and the nature of their substituents. These properties are crucial in determining their suitability for various applications, particularly in pharmaceutical formulations (Armas et al., 2003).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of thieno[2,3-d]pyrimidine derivatives depend significantly on the nature of the substituents attached to the core structure. For example, the introduction of a methylthio group at specific positions can influence the compound's electronic properties and reactivity towards other chemical agents (Wilding et al., 2015).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- 5-(4-bromophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine and its analogs are synthesized through various chemical processes, often involving cyclization, chlorination, and nucleophilic substitution reactions. These compounds are characterized using methods like NMR, MS, and X-ray diffraction, which reveal their structural conformations (Yang et al., 2014).

Antiviral Activity

- Certain derivatives of 5-(4-bromophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine exhibit antiviral activities. For example, some 5-substituted 2,4-diaminopyrimidine derivatives show marked inhibition of retrovirus replication in cell culture (Hocková et al., 2003).

Synthesis of C-Nucleosides

- The synthesis of novel thieno[3,4-d]pyrimidine C-nucleosides demonstrates the compound's utility in creating modified nucleosides, which could have implications in various biological studies and potential therapeutic applications (Patil et al., 1993).

Pharmaceutical Applications

- Thieno[2,3-d]pyrimidinedione, a related compound, is used in pharmaceutical compounds, with synthesis approaches relying on functionalized, highly substituted thiophenes. These compounds are tested for various activities like lactate uptake inhibition (O'Rourke et al., 2018).

Antimicrobial and Anti-Inflammatory Agents

- Synthesized thieno[2,3-d]pyrimidines exhibit significant antimicrobial and anti-inflammatory properties, making them candidates for use in treating infections and inflammation (Tolba et al., 2018).

Nonlinear Optical Properties

- Derivatives of thiopyrimidines, including those related to 5-(4-bromophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine, have been studied for their nonlinear optical properties, indicating potential applications in the fields of optoelectronics and photonics (Hussain et al., 2020).

Antioxidant Properties

- New series of thieno[2,3-d]pyrimidine derivatives have been synthesized and shown to possess significant antioxidant activities, which could have implications for developing novel antioxidant agents (Kotaiah et al., 2012).

Propriétés

IUPAC Name |

5-(4-bromophenyl)-4-methylsulfanylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2S2/c1-17-12-11-10(6-18-13(11)16-7-15-12)8-2-4-9(14)5-3-8/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBCHRIIOMYGXIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=NC2=C1C(=CS2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Bromophenyl)-4-methylsulfanylthieno[2,3-d]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

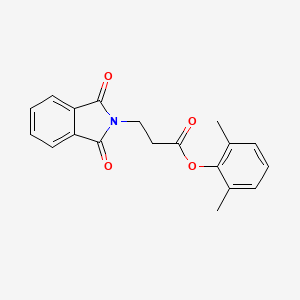

![7-isopropyl-5-{[3-(3-methylphenyl)-1-piperidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5552081.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-isonicotinoyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5552092.png)

![1-{[1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azepan-4-ol](/img/structure/B5552108.png)

![(1R*,3S*)-7-[(8-chloroquinolin-2-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5552110.png)

![(3R*,4S*)-3,4-dimethyl-1-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-ol](/img/structure/B5552125.png)

![1-(2-aminoethyl)-N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5552136.png)

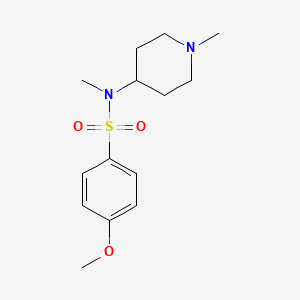

![1-[(4-chlorophenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5552138.png)

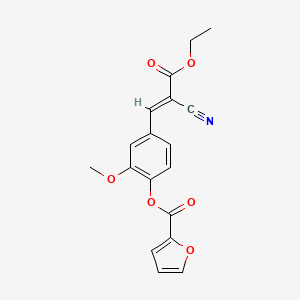

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide](/img/structure/B5552146.png)

![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5552156.png)

![1-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5552160.png)